molecular formula C9H16O2 B14570746 Methyl 4,5-dimethylhex-4-enoate CAS No. 61549-52-8

Methyl 4,5-dimethylhex-4-enoate

Cat. No.: B14570746
CAS No.: 61549-52-8
M. Wt: 156.22 g/mol
InChI Key: PHRALNJWHMTZJA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethylhex-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a double bond and two methyl groups on the hexene chain. Esters like this compound are commonly found in various natural and synthetic products, often contributing to their aroma and flavor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of enolate ions. For instance, the enolate ion of a suitable precursor can be alkylated with methyl iodide to introduce the methyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated under reflux, and the ester product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amino or thio esters.

Scientific Research Applications

Methyl 4,5-dimethylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavors due to its ester functional group, which imparts pleasant aromas.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethylhex-4-enoate depends on the specific reactions it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles such as alcohols. The double bond in the compound can participate in electrophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylhex-4-enoate: Similar structure but with one less methyl group.

    Ethyl 4,5-dimethylhex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4,5-dimethylpent-4-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 4,5-dimethylhex-4-enoate is unique due to its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

61549-52-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 4,5-dimethylhex-4-enoate

InChI

InChI=1S/C9H16O2/c1-7(2)8(3)5-6-9(10)11-4/h5-6H2,1-4H3

InChI Key

PHRALNJWHMTZJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC(=O)OC)C

Origin of Product

United States

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